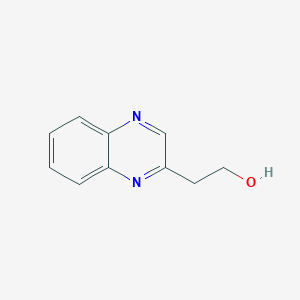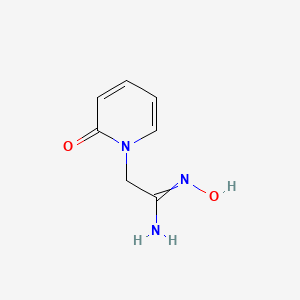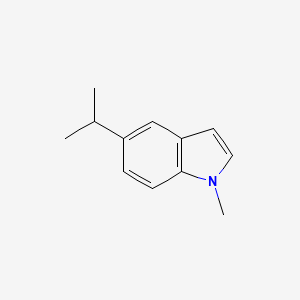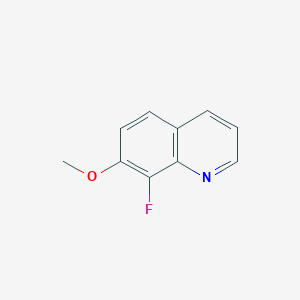
1-(2-Chloro-3-fluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8ClFO It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)ethanol can be synthesized starting from 2-chloro-3-fluoroacetophenone. The primary method involves the reduction of 2-chloro-3-fluoroacetophenone using sodium borohydride as a reducing agent. The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, at room temperature. The reduction process yields this compound with high efficiency .
Industrial Production Methods: For industrial-scale production, the process may involve the use of biocatalysts. Enzymatic reduction using carbonyl reductase and glucose dehydrogenase has been explored. This method offers advantages such as higher enantioselectivity and milder reaction conditions, making it more environmentally friendly and suitable for large-scale production .
化学反応の分析
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-chloro-3-fluoroacetophenone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 2-chloro-3-fluoroacetophenone.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1-(2-Chloro-3-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
作用機序
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
- 1-(3-Chloro-2-fluorophenyl)ethanol
- 2-(3-Chloro-2-fluorophenyl)ethanol
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
Comparison: 1-(2-Chloro-3-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical reactivity due to the position of the chloro and fluoro substituents .
特性
分子式 |
C8H8ClFO |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
1-(2-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3 |
InChIキー |
KPGKCJKTJSUUJP-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=CC=C1)F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)

![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)





![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)
